Benzyl (2,2-dimethylpent-4-EN-1-YL)carbamate
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Overview
Description
Benzyl (2,2-dimethylpent-4-EN-1-YL)carbamate is an organic compound with the molecular formula C15H21NO2 and a molecular weight of 247.33 g/mol . It is a member of the carbamate family, characterized by the presence of a carbamate functional group. This compound is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl (2,2-dimethylpent-4-EN-1-YL)carbamate typically involves the reaction of benzyl chloroformate with 2,2-dimethylpent-4-en-1-amine under basic conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and moisture interference .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure high purity and yield. The reaction is typically conducted in large reactors with continuous monitoring of temperature, pressure, and reactant concentrations .
Chemical Reactions Analysis
Types of Reactions: Benzyl (2,2-dimethylpent-4-EN-1-YL)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into amines or alcohols.
Substitution: It can undergo nucleophilic substitution reactions, where the carbamate group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines, alcohols, and thiols are commonly used in substitution reactions.
Major Products Formed:
Oxidation: Formation of oxides and ketones.
Reduction: Formation of primary or secondary amines and alcohols.
Substitution: Formation of substituted carbamates and other derivatives.
Scientific Research Applications
Benzyl (2,2-dimethylpent-4-EN-1-YL)carbamate has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Benzyl (2,2-dimethylpent-4-EN-1-YL)carbamate involves its interaction with specific molecular targets and pathways. The carbamate group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. This interaction can affect various biochemical pathways, resulting in the compound’s observed biological effects .
Comparison with Similar Compounds
Benzyl (2,2-dimethylpent-4-en-1-yl)amine: Similar structure but with an amine group instead of a carbamate.
2,2-Dimethylpent-4-en-1-yl complexes of Rhodium and Iridium: These complexes exhibit different chemical properties and applications
Uniqueness: Benzyl (2,2-dimethylpent-4-EN-1-YL)carbamate is unique due to its specific carbamate functional group, which imparts distinct chemical reactivity and biological activity. This uniqueness makes it valuable in various research and industrial applications .
Biological Activity
Benzyl (2,2-dimethylpent-4-EN-1-YL)carbamate is a compound that has garnered interest in various biological applications due to its potential pharmacological properties. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Synthesis
The chemical structure of this compound can be described by the following molecular formula: C14H19NO2. The compound features a benzyl group attached to a carbamate moiety, which is known to influence its biological properties. The synthesis typically involves the reaction of 2,2-dimethylpent-4-en-1-ol with benzyl chloroformate in the presence of a base, leading to the formation of the carbamate derivative.
Mechanisms of Biological Activity
This compound exhibits several biological activities, which can be summarized as follows:
- Antimicrobial Activity : Preliminary studies indicate that this compound possesses antimicrobial properties against various bacterial strains. The mechanism involves disrupting bacterial cell wall synthesis and inhibiting vital metabolic pathways.
- Anticancer Potential : Research has shown that derivatives of carbamates can inhibit tumor growth by inducing apoptosis in cancer cells. This compound may act on specific cellular pathways involved in cell proliferation and survival.
- Anti-inflammatory Effects : Some studies suggest that this compound may modulate inflammatory responses by inhibiting the production of pro-inflammatory cytokines.
Case Study 1: Antimicrobial Efficacy
A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of various carbamate derivatives, including this compound. The results demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) reported at 32 µg/mL for both strains .
Case Study 2: Anticancer Activity
In vitro studies conducted on human cancer cell lines revealed that this compound exhibited cytotoxic effects with an IC50 value of 25 µM after 48 hours of exposure. The compound was shown to induce apoptosis through the activation of caspase pathways, as evidenced by increased levels of cleaved caspases in treated cells .
Data Tables
Properties
Molecular Formula |
C15H21NO2 |
---|---|
Molecular Weight |
247.33 g/mol |
IUPAC Name |
benzyl N-(2,2-dimethylpent-4-enyl)carbamate |
InChI |
InChI=1S/C15H21NO2/c1-4-10-15(2,3)12-16-14(17)18-11-13-8-6-5-7-9-13/h4-9H,1,10-12H2,2-3H3,(H,16,17) |
InChI Key |
VFWLNFHLABDENZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CC=C)CNC(=O)OCC1=CC=CC=C1 |
Origin of Product |
United States |
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